N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(13-5-3-2-4-6-13)19-17(22)16(21)18-9-7-15(20)14-8-10-23-11-14/h2-6,8,10-12,15,20H,7,9H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGTYQSJWGGOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene with appropriate reagents to introduce the hydroxy and propyl groups. Subsequent steps involve the formation of the oxalamide linkage and the attachment of the phenylethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the thiophene ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the thiophene ring can produce thiophene derivatives with different oxidation states, while substitution reactions can lead to the formation of new functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Research has shown that thiophene derivatives can interact with various biological targets, making them promising candidates for drug development.
Medicine: In the medical field, this compound has been explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for the development of new drugs to treat various diseases.
Industry: In industry, this compound can be used in the production of materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.
Mechanism of Action
The mechanism by which N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The thiophene ring and phenyl group can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide with structurally related oxalamide derivatives, emphasizing molecular features, safety, and functional attributes:
Key Observations:
Structural Diversity :
- The target compound’s hydroxyl-thiophene-propyl group distinguishes it from analogs with halogenated aryl (e.g., chloro/fluoro in ) or methoxy-benzyl groups (e.g., ). These substituents modulate electronic properties and metabolic pathways. For instance, halogen atoms increase lipophilicity and resistance to oxidation, while methoxy groups enhance solubility via hydrogen bonding .
Safety Profiles: Compounds like N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide exhibit a NOEL of 100 mg/kg/day, suggesting low toxicity in rodent models . The target compound’s safety remains unstudied, but its lack of reactive halogens or nitro groups may imply favorable toxicity profiles compared to halogenated analogs.
Metabolism :
- Oxalamides with hydrolyzable groups (e.g., esters, amides) undergo rapid hydrolysis and conjugation (e.g., glucuronidation) . The target compound’s hydroxyl and thiophene groups may undergo phase II metabolism, similar to analogs with polar substituents.
Synthetic Routes :
- While synthesis details for the target compound are absent, related oxalamides are synthesized via amide coupling (e.g., using ethyl chloroformate) or nucleophilic substitution (e.g., hydrazine reactions) . The hydroxyl-thiophene-propyl group could be introduced via Grignard or thiophene alkylation strategies.
Research Implications and Limitations
- Data Gaps : Direct pharmacological or toxicological data for the target compound are unavailable, necessitating extrapolation from structural analogs.
- Opportunities : The hydroxyl-thiophene moiety offers a unique scaffold for targeting sulfur-binding enzymes or receptors, warranting further exploration in drug discovery.
- Safety Considerations: The absence of reactive functional groups (e.g., nitro, epoxide) in the target compound may reduce genotoxic risks compared to halogenated derivatives .
Biological Activity
N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 335.4 g/mol. The presence of the thiophene ring and oxalamide functional group contributes to its unique reactivity and interaction profiles.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₃S |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396802-00-8 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The thiophene ring can engage in π-π stacking interactions, enhancing binding affinity to target enzymes or receptors.
- Hydrogen Bonding : The oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their stability and function.
- Cellular Pathway Modulation : By interacting with specific signaling pathways, the compound may exhibit anti-inflammatory or anticancer properties.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, a study reported that derivatives of oxalamides demonstrated significant antiproliferative effects on HeLa (cervical cancer) and C6 (glioma) cell lines, with some compounds showing IC50 values in the micromolar range .
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity. A series of oxalamide derivatives were tested against a range of microorganisms, revealing notable antibacterial and antifungal effects .
Case Studies
- Synthesis and Evaluation : A comprehensive study synthesized several oxalamide derivatives, including this compound. These compounds were evaluated for their biological activities using standard assays such as MTT and BrdU proliferation assays .
- Structure-Activity Relationship (SAR) : Research on related compounds has established a structure-activity relationship that highlights the importance of the thiophene ring in enhancing biological activity. Modifications to the phenylethyl group also impacted potency against cancer cell lines .
Q & A
Q. What are the key steps in synthesizing N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(1-phenylethyl)oxalamide, and how are reaction conditions optimized?
The synthesis typically involves:
- Intermediate preparation : Thiophene-3-carboxylic acid derivatives are reacted with hydroxypropylamine to form the thiophene-hydroxypropyl intermediate.
- Oxalamide coupling : The intermediate is coupled with 1-phenylethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .
- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane is used to isolate the product.
- Optimization : Reaction temperature (40–60°C), solvent choice (DMF or DCM), and catalyst ratios are adjusted to maximize yield (reported 60–75%) and purity (>95%) .
Key Monitoring Techniques :
- Thin-layer chromatography (TLC) for stepwise progress .
- NMR and LC-MS for structural validation .
Q. How is the structural integrity of the compound confirmed post-synthesis?
A multi-technique approach is used:
- 1H/13C NMR : Assigns proton environments (e.g., thiophene protons at δ 7.2–7.4 ppm) and carbonyl signals (δ 165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+ at m/z 385.12) .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Data Cross-Validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate stereochemical impurities, requiring repeated purification or alternative synthetic routes .
Q. What preliminary assays are recommended to screen for biological activity?
Initial screens focus on:
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Solubility and stability : HPLC-based kinetic studies in PBS (pH 7.4) and simulated gastric fluid .
Interpretation : Low µM IC₅₀ values (e.g., <10 µM) justify advanced mechanistic studies .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural elucidation?
Contradictions (e.g., missing NMR signals or unexpected HRMS adducts) arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational exchange .
- Tautomerism : DFT calculations (e.g., Gaussian) predict dominant tautomeric forms in solution .
- Impurity profiling : LC-MS/MS identifies by-products (e.g., hydrolysis derivatives) .
Case Example : A 2024 study resolved ambiguous NOESY correlations by synthesizing deuterated analogs to confirm spatial proximity of thiophene and phenyl groups .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzyme modulation?
Advanced methodologies include:
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to target enzymes (e.g., cyclooxygenase-2) .
- X-ray crystallography : Resolves ligand-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic driving forces .
Data Integration : Combine kinetic assays (e.g., Lineweaver-Burk plots) with molecular dynamics simulations to map allosteric effects .
Q. How can structure-activity relationship (SAR) studies be designed to improve target specificity?
SAR strategies involve:
- Functional group substitution : Replace the hydroxypropyl group with methyl or acetyl variants to assess hydrogen-bonding requirements .
- Stereochemical variation : Synthesize enantiomers via chiral HPLC and compare activity (e.g., R vs. S configurations) .
- Pharmacophore modeling : Use software like Schrödinger to predict critical moieties (e.g., thiophene’s role in π-π stacking) .
Case Study : A 2023 study found that replacing 1-phenylethyl with a trifluoromethyl group increased COX-2 selectivity by 20-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
